Methyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate
Description
Methyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate is a pyrrolidine-based compound characterized by a benzyl-substituted pyrrolidine ring and an ester-functionalized side chain. The presence of both amino and ester groups confers unique physicochemical properties, making it a candidate for pharmaceutical and synthetic chemistry applications. Its stereochemistry and substitution pattern (e.g., benzyl and methyl ester groups) influence its reactivity and biological activity.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
methyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate |
InChI |
InChI=1S/C14H20N2O2/c1-18-13(17)9-14(15)7-8-16(11-14)10-12-5-3-2-4-6-12/h2-6H,7-11,15H2,1H3 |
InChI Key |
WBHLCJSVESYTRY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CCN(C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Starting Material and Key Intermediate
- The synthesis begins with optically active butyl-1,2,4-trimesylate , a triflate derivative of a butyl-propyl scaffold.
- This intermediate is reacted with benzylamine (primary amine where R1 = benzyl) in tetrahydrofuran (THF) at temperatures ranging from 0°C to 70°C (preferably 50-60°C) to yield the corresponding optically active pyrrolidine derivative (Formula III in patents).
Amino Protecting Group Manipulation
- The benzyl protecting group on the amino nitrogen is replaced by an allyloxycarbonyl group using allyl haloformate in an inert hydrocarbon solvent such as heptane.
- This reaction is conducted at temperatures between 0°C and 100°C, preferably 30-70°C, to ensure selective protection and facilitate subsequent transformations.
Introduction of the Amino Group
- The desired 3-amino-pyrrolidine derivative is obtained by introducing the amino group in the presence of secondary amines (R2R3NH, where R2 and R3 are hydrogen in this case) under pressure.
- Typical reaction conditions include pressures from 30 to 200 bar (preferably 50 to 80 bar) and temperatures from 20°C to 200°C (preferably 100-150°C).
- Solvents such as tetrahydrofuran or dimethoxyethane are used to facilitate the reaction.
Final Functionalization to Methyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate
- The pyrrolidine derivative is further functionalized to introduce the methyl acetate group at the 2-position.
- This step typically involves esterification reactions using methanol under acidic conditions or other esterification protocols, although specific details for this exact esterification are less explicitly described in the patents but can be inferred from related literature on methyl 2-(aminopyridinyl)acetate derivatives.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature (°C) | Pressure (bar) | Solvent(s) | Notes |
|---|---|---|---|---|---|
| Formation of pyrrolidine | Butyl-1,2,4-trimesylate + benzylamine | 0 to 70 (50-60) | Atmospheric | Tetrahydrofuran (THF) | Optically active intermediate |
| Amino protecting group exchange | Allyl haloformate + inert hydrocarbon | 0 to 100 (30-70) | Atmospheric | Heptane | Benzyl replaced by allyloxycarbonyl |
| Amino group introduction | Secondary amine (R2R3NH) | 20 to 200 (100-150) | 30 to 200 (50-80) | THF or dimethoxyethane | High pressure and temperature required |
| Esterification (methyl acetate) | Methanol + acid catalyst (inferred) | Reflux (typical) | Atmospheric | Methanol | Final methyl ester formation |
Research Findings and Yields
- The process yields optically active 3-amino-pyrrolidine derivatives with high optical purity and chemical yields due to the use of chiral starting materials and appropriate protecting groups.
- The benzyl protecting group is advantageous for its stability and ease of removal or exchange.
- The high-pressure amination step is critical for introducing the amino group efficiently.
- Esterification yields for related methyl 2-(aminopyridinyl)acetate compounds are reported around 18% under reflux with sulfuric acid in methanol, indicating that optimization may be required for the final step.
Notes on Stereochemistry and Purification
- The use of optically active starting materials eliminates the need for racemate resolution, simplifying the process and improving yield.
- Purification typically involves extraction, washing with sodium hydroxide or brine, drying over sodium sulfate, and concentration under reduced pressure.
- Crystallization and recrystallization steps are used to enhance enantiomeric excess and purity.
This comprehensive synthesis approach for this compound leverages well-established protecting group chemistry, high-pressure amination, and esterification techniques to achieve high yields and optical purity. The detailed reaction conditions and protecting group strategies are critical for the successful preparation of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the amino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characteristics
Methyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate can be synthesized through several methods involving the modification of pyrrolidine derivatives. One common approach involves the reaction of benzylamine with an appropriate acylating agent to form the desired pyrrolidine structure. The synthesis may also include steps for protecting functional groups to enhance yield and selectivity.
Key Features:
- Molecular Formula: CHNO
- Molecular Weight: Approximately 264.34 g/mol
- Functional Groups: Methyl ester, amino group, and a benzyl substituent on the pyrrolidine ring.
Biological Activities
Research indicates that this compound exhibits notable interactions with various biological targets, particularly neurotransmitter receptors. Preliminary studies suggest that this compound may act as an antagonist or modulator at certain receptor sites, which could have implications for treating neurological disorders.
Potential Therapeutic Uses:
- Neurological Disorders: By targeting neurotransmitter systems, this compound may help in managing conditions such as anxiety, depression, or schizophrenia.
- Pain Management: Its structural similarity to known analgesics suggests potential efficacy in pain relief.
- Anticancer Activity: Some studies have indicated that derivatives of pyrrolidine compounds can exhibit cytotoxic effects on cancer cells.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds related to this compound:
- Neurotransmitter Interaction Studies:
- Anticancer Properties:
- Pain Relief Mechanisms:
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules, including imidazole derivatives, α,β-unsaturated esters, and triazole-containing esters. Key comparisons are outlined below:
Key Distinctions
Core Heterocycle: The target compound’s pyrrolidine ring (saturated 5-membered N-heterocycle) contrasts with imidazole (unsaturated 5-membered N-heterocycle) in and . This difference impacts ring strain, hydrogen-bonding capacity, and metabolic stability .
Substituent Effects: The 3-amino group in the target compound may enhance solubility and intermolecular interactions (e.g., hydrogen bonding), whereas phenyl groups in imidazole derivatives () contribute to π-π stacking and lipophilicity . The benzyl group in the target compound provides steric bulk and aromatic interactions absent in phosphorylated esters () .
Synthetic Complexity :
- Imidazole derivatives () often require multi-step condensations and harsh reagents (e.g., PPA), whereas phosphorylated esters () utilize HWE reactions for stereoselectivity . The target compound’s synthesis may align more closely with pyrrolidine-forming protocols involving enamine intermediates .
Biological Relevance: Imidazole derivatives () show pronounced antimicrobial and anticancer activity due to their ability to intercalate DNA or inhibit metalloenzymes . The target compound’s pyrrolidine-ester scaffold may favor neuromodulatory effects, analogous to proline-derived bioactive molecules.
Research Findings and Data Gaps
- Activity Data : While the provided evidence lacks direct biological data for the target compound, structural analogs like ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate exhibit IC₅₀ values in the micromolar range against cancer cell lines .
- Computational Predictions : 3D-QSAR models (e.g., as inferred from ’s Figure 5) could predict the target compound’s binding affinity relative to imidazole derivatives .
Biological Activity
Methyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores its biological activity, focusing on its interaction with various biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H20N2O
- Molecular Weight : 248.32 g/mol
- Structural Features : The compound features a pyrrolidine ring substituted with an amino group and a benzyl moiety, which may enhance its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the benzyl group enhances hydrophobic interactions, allowing the compound to bind effectively to hydrophobic pockets in proteins. The ester group may undergo hydrolysis, leading to the release of active metabolites that can modulate various biological pathways.
Enzyme Interactions
Research indicates that this compound may inhibit specific enzymes, contributing to its pharmacological effects. For instance, studies have shown that similar compounds can act as inhibitors for enzymes involved in neurotransmitter pathways, suggesting potential applications in treating neurological disorders .
Receptor Binding
The compound's structure suggests it may interact with neurotransmitter receptors. Preliminary studies indicate binding capabilities with receptors involved in neurochemical pathways, which could lead to therapeutic applications in conditions like depression or anxiety disorders.
Study 1: Neurotransmitter Receptor Interaction
A study investigated the binding affinity of this compound to serotonin receptors. Results indicated a moderate affinity, suggesting potential as an antidepressant candidate. The compound demonstrated a dose-dependent increase in receptor binding in vitro, supporting further exploration in vivo .
Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, this compound was tested against acetylcholinesterase (AChE). The compound exhibited significant inhibitory activity with an IC50 value of 150 nM, indicating its potential use in treating Alzheimer's disease by enhancing cholinergic transmission .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-(1-benzylpyrrolidin-3-yl)acetate | Pyrrolidine ring with benzyl substitution | Moderate AChE inhibition; potential antidepressant properties |
| Methyl 2-(1-benzylpiperidin-3-yl)acetate | Piperidine ring instead of pyrrolidine | Enhanced binding to dopamine receptors; potential for addiction treatment |
| Methyl 2-(1-benzylpiperidin-4-yl)acetate | Piperidine ring at position 4 | Variations in receptor selectivity; potential antipsychotic effects |
Q & A
Basic Research Questions
Q. How can the synthesis of Methyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate be optimized for high yield and purity?
- Methodological Answer : Optimize reaction conditions using ethanol as a solvent and piperidine as a catalyst at 0–5°C for controlled reaction kinetics, as demonstrated in analogous pyrrolidine-acetamide syntheses. Refluxing with excess aryl acids (e.g., 15 hours) can improve coupling efficiency. Post-synthesis purification via column chromatography or recrystallization from dichloromethane/hexane mixtures enhances purity .
Q. What spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR : Use H-NMR to identify proton environments (e.g., benzyl protons at δ 7.25–7.81 ppm, pyrrolidine protons at δ 2.14–5.25 ppm) and C-NMR for carbonyl (δ 166–175 ppm) and aromatic carbons .
- IR : Confirm functional groups (e.g., ester C=O stretch at ~1750 cm, NH bend at ~1600 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 189.079) .
Q. How should in vitro cytotoxicity be evaluated for this compound?
- Methodological Answer : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to measure cell viability. Standardize protocols by incubating cells (e.g., HeLa or MCF-7) with the compound at varying concentrations (1–100 µM) for 48 hours. Include positive controls (e.g., cisplatin) and normalize results to solvent-only treatments .
Advanced Research Questions
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer :
- Purity Validation : Use HPLC (≥95% purity) and H-NMR to confirm compound integrity, as impurities (e.g., unreacted intermediates) may skew results .
- Assay Standardization : Control cell passage number, serum concentration, and incubation time. Cross-validate using multiple cell lines and independent replicates .
Q. What strategies are effective for studying structure-activity relationships (SAR) of the pyrrolidine ring?
- Methodological Answer :
- Ring Modifications : Introduce substituents (e.g., methyl, methoxy) at the 3-amino position to assess steric/electronic effects. Compare analogs like 3-oxo-pyrrolidine derivatives .
- Computational Modeling : Perform 3D-QSAR to correlate substituent properties (e.g., LogP, polar surface area) with activity. Use docking studies to predict binding affinity to biological targets .
Q. How can low solubility in aqueous media be addressed during biological assays?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .
- Prodrug Design : Synthesize water-soluble derivatives (e.g., hydrochloride salts or PEGylated esters) inspired by methyl dihydrojasmonate formulations .
Q. What computational approaches predict the compound’s LogP and membrane permeability?
- Methodological Answer : Calculate partition coefficients (LogD at pH 5.5 and 7.4) and polar surface area (PSA) using software like JChem. Values >50 Å for PSA or LogP <2 suggest limited blood-brain barrier penetration, guiding drug design .
Q. How can stereochemical ambiguity in the pyrrolidine ring be resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
